Quinoline-7-carbaldehyde
Overview
Description
Quinoline-7-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom at the second position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, specifically, is characterized by the presence of an aldehyde group at the seventh position of the quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-7-carbaldehyde can be synthesized through several methods, including:
Vilsmeier-Haack Reaction: This method involves the formylation of quinoline using a Vilsmeier reagent, typically generated from dimethylformamide and phosphorus oxychloride. The reaction proceeds under mild conditions and yields this compound with good selectivity.
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound, followed by cyclization to form the quinoline ring. Modifications of this method can be employed to introduce the aldehyde group at the desired position.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing environmental impact. Catalysts and green chemistry principles are frequently employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Quinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, quinoline-7-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: Quinoline-7-methanol.
Substitution: Quinoline-7-imine or quinoline-7-hydrazone.
Scientific Research Applications
Quinoline-7-carbaldehyde has numerous applications in scientific research, including:
Biology: Investigated for its potential as a fluorescent probe due to its ability to form conjugated systems with strong fluorescence properties.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities. Quinoline derivatives are known to interact with various biological targets, making them promising candidates for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of quinoline-7-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Quinoline-7-carbaldehyde can be compared with other quinoline derivatives such as:
Quinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the second position, leading to different reactivity and biological activity.
Quinoline-3-carbaldehyde: Aldehyde group at the third position, affecting its chemical properties and applications.
Quinoline-4-carbaldehyde:
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which influences its chemical reactivity and interaction with biological targets. This positional specificity can lead to unique applications and advantages in various fields, particularly in the synthesis of specialized compounds and materials.
Properties
IUPAC Name |
quinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWAFCAQPFBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405701 | |
Record name | quinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49573-30-0 | |
Record name | quinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Quinolinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain quinoline-7-carbaldehydes?
A1: [, ] Several synthetic methods have been employed to produce quinoline-carbaldehydes, with variations depending on the desired substitution pattern. For quinoline-7-carbaldehydes, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction stand out as viable options.
Q2: How do the structural modifications on the quinoline ring, particularly the introduction of a trifluoromethylthio group, influence the molecule's properties?
A2: [] The introduction of a trifluoromethylthio (CF3S) group onto the quinoline ring significantly affects the molecule's properties in several ways:
- Photophysical properties: Research [] shows that the presence of the CF3S group in 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes leads to specific absorption and emission characteristics in the UV-visible and fluorescence spectra. This suggests potential applications in areas like fluorescent probes or materials science.
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